molecular formula C16H12N2OS2 B2926684 (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 157325-77-4

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2926684
CAS No.: 157325-77-4
M. Wt: 312.41
InChI Key: UIDNFTZJUYDIIZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a chemical compound based on the privileged 2-thioxothiazolidin-4-one (rhodanine) scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . This derivative features a pyridin-2-ylmethylene group at the 5-position and an o-tolyl (ortho-tolyl) substituent at the 3-position of the thiazolidin-4-one core. The (Z)-configuration around the exocyclic double bond at the 5-position is typical for this class of compounds, as confirmed by NMR studies on analogous structures . The rhodanine scaffold is recognized for a diverse spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Specifically, compounds with this core structure have demonstrated significant anticancer and antiproliferative potential against various cell lines, often acting through mechanisms such as enzyme inhibition or induction of apoptotic cell death . Furthermore, a closely related (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one derivative has shown a remarkable protective effect against hepatotoxicity in a diethylnitrosamine (DEN)-induced liver injury model in rats . The study indicated that the compound exhibited curative properties, likely due to its strong binding to pro-inflammatory cytokines like IL-6 and TNF-α, as supported by molecular docking studies . This suggests potential research applications for this class of compounds in investigating chemopreventive agents and pathways involved in oxidative stress and inflammation. This product is provided for research purposes to support investigations in these areas. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-6-2-3-8-13(11)18-15(19)14(21-16(18)20)10-12-7-4-5-9-17-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNFTZJUYDIIZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of pyridine-2-carbaldehyde with o-tolylthiosemicarbazide in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde derivatives.

  • Reduction: Reduction reactions can yield thiosemicarbazone derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiazolidin-4-ones.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound has shown cytotoxic properties, making it a candidate for anticancer research.

  • Medicine: Its potential hepatoprotective effects have been investigated in animal models.

  • Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic properties may be attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Antitumor Activity

  • Analog 7f (), with a fluorobenzyl-indole substituent, shows antitumor activity (IC₅₀ = 1.2 µM against HeLa cells), attributed to its planar aromatic system and electron-withdrawing groups .

Antimicrobial Activity

  • Compound 5a/b () exhibits moderate antibacterial activity (12–14 mm inhibition zones at 100 µg/mL), likely due to the thiadiazole-thiazolidinone hybrid structure disrupting bacterial cell walls .

Enzyme Modulation

  • The chloro-hydroxy derivative () acts as a sphingosine-1-phosphate receptor 1 (S1P1) agonist (EC₅₀ = 0.8 nM), critical for immunomodulation in autoimmune diseases .
  • Compound CFTRinh-172 () inhibits cystic fibrosis transmembrane conductance regulator (CFTR) via its trifluoromethylphenyl and carboxyphenyl groups .

Physicochemical and Spectroscopic Comparisons

  • Crystallography : (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () crystallizes in the orthorhombic space group Pbca, with hydrogen-bonding networks stabilizing the Z-configuration .
  • NMR/IR : The target compound’s ¹H NMR (DMSO-d₆) would show aromatic protons near δ 7.5–8.5 ppm, while the thioxo group absorbs at ~1250 cm⁻¹ in IR .
  • Thermal Stability: Derivatives like 5a/b () melt at 193–197°C, comparable to other thiazolidinones, suggesting similar thermal resilience .

Research Implications and Gaps

  • Structural Optimization : Introducing electron-deficient groups (e.g., nitro, ) could improve redox activity or target binding .
  • Biological Assays : The target compound lacks explicit activity data; testing against cancer cell lines or microbial panels is warranted.

Biological Activity

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, supported by relevant data, case studies, and research findings.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are known for their pharmacological significance, exhibiting a range of activities including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

The biological activity of thiazolidin-4-one compounds can be significantly influenced by structural modifications at various positions on the thiazolidine ring .

1. Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound this compound has shown promising results in inhibiting cancer cell proliferation. For instance, structural modifications have been linked to enhanced selectivity and potency against various cancer cell lines.

Case Study: A study reported that thiazolidinone derivatives demonstrated significant cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

2. Antidiabetic Activity

Thiazolidin-4-one derivatives are recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism is crucial for modulating glucose metabolism and insulin sensitivity.

Research Findings: Compounds similar to this compound have been reported to lower blood glucose levels in diabetic models, indicating their therapeutic potential in managing diabetes .

3. Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been extensively studied. The compound exhibits activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Staphylococcus aureus10 µg/mL
Candida albicans20 µg/mL

These findings suggest that modifications in the thiazolidine structure can lead to enhanced antimicrobial efficacy .

4. Antioxidant Activity

Thiazolidinone derivatives possess significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.

Case Study: A comparative study evaluated several thiazolidinone derivatives using DPPH radical scavenging assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard antioxidants like vitamin C .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the pyridine ring and the o-tolyl substituent plays a critical role in enhancing its interaction with biological targets.

Key Points:

  • Substituents at positions 2 and 3 influence both potency and selectivity.
  • The thiazolidine ring's electron-withdrawing and donating groups affect binding affinity to target enzymes and receptors.

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